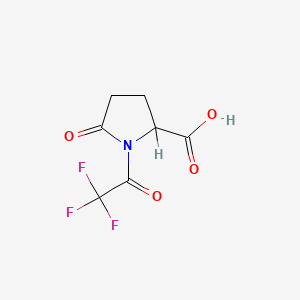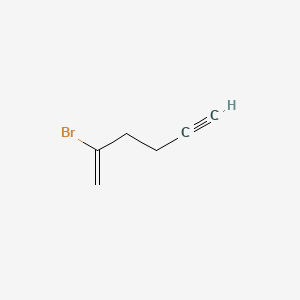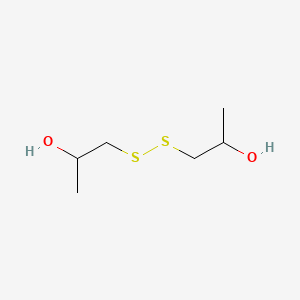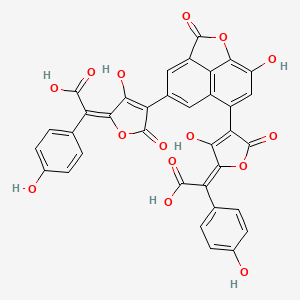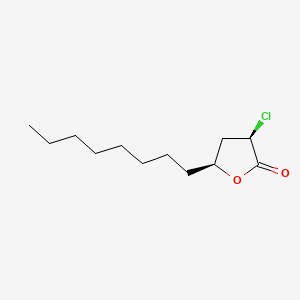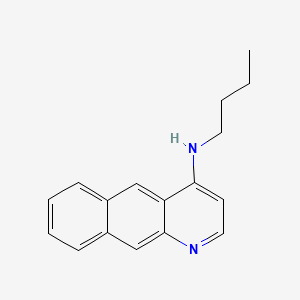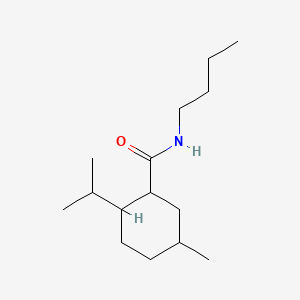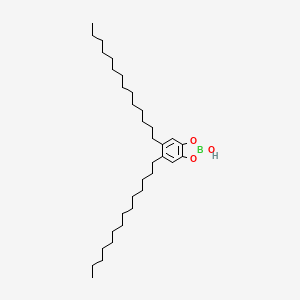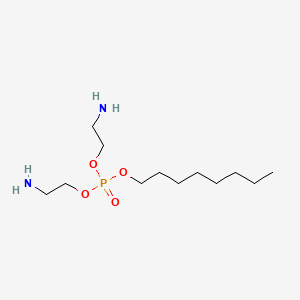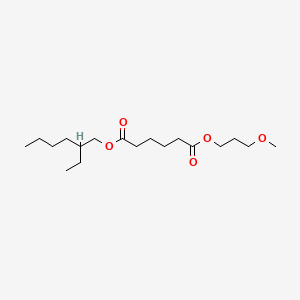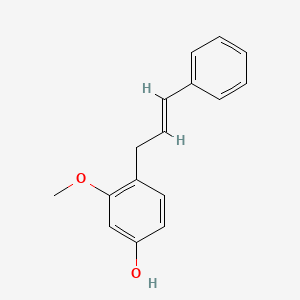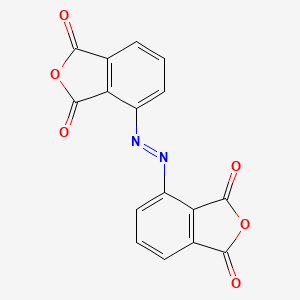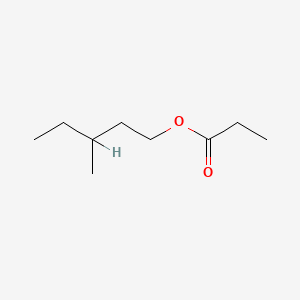
3-Methylpentyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. The molecular formula of this compound is C9H18O2, and it has a molecular weight of 158.24 g/mol . This compound is known for its fruity aroma and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylpentyl propionate can be synthesized through the esterification of 3-methylpentanol with propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpentyl propionate, like other esters, can undergo various chemical reactions including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methylpentanol and propionic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed:
Hydrolysis: 3-Methylpentanol and propionic acid.
Transesterification: A different ester and an alcohol.
Reduction: 3-Methylpentanol.
Applications De Recherche Scientifique
3-Methylpentyl propionate has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential use in pheromone studies and insect behavior research.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Methylpentyl propionate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. detailed studies on its molecular targets and pathways are limited .
Comparaison Avec Des Composés Similaires
Pentyl propanoate:
Ethyl propionate: Known for its pineapple-like odor, used in flavorings and as a solvent.
Butyl propionate: Used in perfumes and as a solvent for resins and polymers.
Uniqueness: 3-Methylpentyl propionate is unique due to its specific molecular structure, which imparts a distinct fruity aroma. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.
Propriétés
Numéro CAS |
39230-59-6 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-methylpentyl propanoate |
InChI |
InChI=1S/C9H18O2/c1-4-8(3)6-7-11-9(10)5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
HKUKJBARMQZAIJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCOC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


